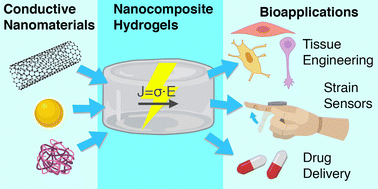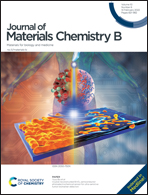Hydrogels with electrically conductive nanomaterials for biomedical applications†
Journal of Materials Chemistry B Pub Date: 2023-02-03 DOI: 10.1039/D2TB02019J
Abstract
Hydrogels, soft 3D materials of cross-linked hydrophilic polymer chains with a high water content, have found numerous applications in biomedicine because of their similarity to native tissue, biocompatibility and tuneable properties. In general, hydrogels are poor conductors of electric current, due to the insulating nature of commonly-used hydrophilic polymer chains. A number of biomedical applications require or benefit from an increased electrical conductivity. These include hydrogels used as scaffolds for tissue engineering of electroactive cells, as strain-sensitive sensors and as platforms for controlled drug delivery. The incorporation of conductive nanomaterials in hydrogels results in nanocomposite materials which combine electrical conductivity with the soft nature, flexibility and high water content of hydrogels. Here, we review the state of the art of such materials, describing the theories of current conduction in nanocomposite hydrogels, outlining their limitations and highlighting methods for improving their electrical conductivity.

Recommended Literature
- [1] Contents list
- [2] Directed arene/alkyne annulation reactions via aerobic copper catalysis†
- [3] Realistic intake of a flavanol-rich soluble cocoa product increases HDL-cholesterol without inducing anthropometric changes in healthy and moderately hypercholesterolemic subjects
- [4] Iodine-catalyzed oxidative cyclisation for the synthesis of sarisan analogues containing 1,3,4-oxadiazole as insecticidal agents†
- [5] Supramolecular nanocarriers integrated with dendrimers encapsulating photosensitizers for effective photodynamic therapy and photochemical gene delivery†
- [6] Front cover
- [7] Ligand-dependent structural diversity and optimizable CO2 chemical fixation activities of Cu-doped polyoxo-titanium clusters†
- [8] Capabilities of laser ablation inductively coupled plasma time-of-flight mass spectrometry†
- [9] Optical, electronic, and photoelectrochemical properties of the p-type Cu3−xVO4 semiconductor†
- [10] Cyclometalated iridium(iii) complexes for mitochondria-targeted combined chemo-photodynamic therapy†










